molecular formula C22H23N3O3S B11030079 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11030079
M. Wt: 409.5 g/mol
InChI Key: ANSVMFJUKNPXHD-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the tetrahydropyran derivative with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-nitrophenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole and tetrahydropyran rings also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C22H23N3O3S/c1-27-18-9-7-17(8-10-18)22(11-13-28-14-12-22)20(26)23-21-25-24-19(29-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,23,25,26)

InChI Key

ANSVMFJUKNPXHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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